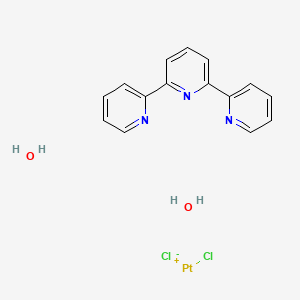
Chloroplatinum(1+);2,6-dipyridin-2-ylpyridine;chloride;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroplatinum(1+);2,6-dipyridin-2-ylpyridine;chloride;dihydrate, also known as chloro(2,2′:6′,2″-terpyridine)platinum(II) chloride dihydrate, is a platinum-based coordination compound. It is characterized by the presence of a platinum ion coordinated to a terpyridine ligand and chloride ions, with two water molecules of hydration. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloro(2,2′:6′,2″-terpyridine)platinum(II) chloride dihydrate typically involves the reaction of platinum(II) chloride with 2,2′:6′,2″-terpyridine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Chloroplatinum(1+);2,6-dipyridin-2-ylpyridine;chloride;dihydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as amines or phosphines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield platinum-amine complexes, while oxidation reactions can produce higher oxidation state platinum compounds .
Applications De Recherche Scientifique
Chloroplatinum(1+);2,6-dipyridin-2-ylpyridine;chloride;dihydrate has several scientific research applications:
Mécanisme D'action
The mechanism of action of chloro(2,2′:6′,2″-terpyridine)platinum(II) chloride dihydrate involves its ability to intercalate into DNA. This intercalation disrupts the DNA structure, inhibiting replication and transcription processes, which can lead to cell death. The compound selectively binds to specific sites on the DNA, forming strong covalent bonds with nucleophilic sites such as guanine bases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a different ligand structure.
Carboplatin: Similar to cisplatin but with a different leaving group, offering reduced side effects.
Oxaliplatin: Contains an oxalate ligand, used in the treatment of colorectal cancer.
Uniqueness
Chloroplatinum(1+);2,6-dipyridin-2-ylpyridine;chloride;dihydrate is unique due to its terpyridine ligand, which provides distinct electronic and steric properties compared to other platinum-based compounds.
Propriétés
IUPAC Name |
chloroplatinum(1+);2,6-dipyridin-2-ylpyridine;chloride;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3.2ClH.2H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;;;;/h1-11H;2*1H;2*1H2;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBUYGBVKZYTMT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.O.O.[Cl-].Cl[Pt+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














